(2S,3S)-2,3-dimethylpiperazine
Description
(2S,3S)-2,3-Dimethylpiperazine is a chiral piperazine derivative characterized by two methyl groups at the 2- and 3-positions of the six-membered ring, with both substituents in the (S,S) stereochemical configuration. Piperazine derivatives are widely studied for their pharmacological relevance, including receptor modulation, ion transport, and applications in drug synthesis .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
COWPTMLRSANSMQ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NCCN1)C |
Canonical SMILES |
CC1C(NCCN1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-Diamine Derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Ring Opening of Aziridines: Another method involves the ring opening of aziridines under the action of N-nucleophiles, leading to the formation of piperazine derivatives.
Industrial Production Methods: Industrial production methods for (2S,3S)-2,3-dimethylpiperazine are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S,3S)-2,3-dimethylpiperazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds .
- Employed in the preparation of metal-organic frameworks and coordination polymers .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates .
Industry:
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-dimethylpiperazine is not well-documented. as a secondary diamine, it can interact with various molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its role in catalysis and synthesis .
Comparison with Similar Compounds
Structural Isomers and Stereoisomers
a. (2S,6S)-2,6-Dimethylpiperazine Oxalate
- Structure : Methyl groups at 2- and 6-positions, oxalate counterion.
- Properties: Molecular formula C₈H₁₆N₂O₄ (monoisotopic mass 204.111 g/mol). The trans configuration (2S,6S) may influence solubility and crystallinity compared to cis isomers .
- Applications : Used in crystallography and as a chiral building block in asymmetric synthesis.
b. (2R,3S)-2,3-Dimethylpiperazine Dihydrochloride
c. 1,2-Dimethylpiperazine
- Structure: Methyl groups at 1- and 2-positions (non-adjacent).
- Properties: Exists as (R)- and (S)-enantiomers (CAS 25155-35-5).
Substituent Position and Functional Group Variations
a. (2S,5S)-2,5-Dimethylpiperazine
- Structure : Methyl groups at 2- and 5-positions.
- Properties: Acts as a proton ionophore with anion selectivity, attributed to its ability to bind membrane transporters. Demonstrates agonist activity at serotonin and dopamine receptors .
- Applications : Enhances drug efficacy via membrane transport modulation.
b. 2,3-Dichlorophenylpiperazine
c. 3,3,6-Trimethylpiperazine-2,5-dione
- Structure : Three methyl groups and a diketone backbone.
- Properties: Synthesized via cyclocondensation of amino acid derivatives. The diketone moiety reduces basicity compared to non-oxidized piperazines, impacting solubility and permeation .
Physicochemical and Pharmacological Comparisons
Research Findings and Implications
- Stereochemistry Matters : (2S,3S) and (2R,3S) diastereomers exhibit divergent receptor interactions and solubility profiles, underscoring the need for enantiopure synthesis in drug design .
- Substituent Position Dictates Function : 2,3-substituted piperazines (e.g., dichlorophenyl derivatives) show higher receptor affinity than 2,5- or 2,6-substituted analogs, likely due to spatial compatibility with binding sites .
- Physicochemical Drivers: Lipophilicity (logP) and polar surface area are critical for membrane permeation. For example, diketone derivatives (logP ~0.5) are less skin-permeable than non-oxidized analogs .
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